4-(2-Fluorophenyl)-3-methylbenzoic acid
Description
Contextualization within Fluorinated Benzoic Acid Derivatives Research
A key advantage of fluorination in medicinal chemistry is the potential to enhance a molecule's metabolic stability and lipophilicity. nbinno.com Increased lipophilicity can improve a compound's ability to cross biological membranes, potentially leading to better bioavailability. The fluorine atom in 4-(2-Fluorophenyl)-3-methylbenzoic acid can also influence its binding affinity and selectivity for specific biological targets, such as enzymes or receptors. This makes it, and other fluorinated benzoic acids, valuable scaffolds in drug design for creating compounds with improved pharmacokinetic profiles. nbinno.comontosight.ai
Significance of Biphenyl (B1667301) Carboxylic Acid Scaffolds in Academic Inquiry
The biphenyl carboxylic acid scaffold is a foundational structure in medicinal chemistry and organic synthesis. ajgreenchem.com Biphenyl derivatives are found in numerous commercialized pharmaceuticals and biologically active compounds, demonstrating a wide range of therapeutic applications, including anti-inflammatory, antimicrobial, and antitumor activities. ajgreenchem.com The versatility of the biphenyl structure allows for extensive modification, enabling chemists to design compounds with precisely tailored properties.
The carboxylic acid functional group plays a crucial role by enhancing the polarity and hydrophilicity of molecules, which can significantly affect their bioavailability. ajgreenchem.com The combination of the biphenyl framework with a carboxylic acid group creates a privileged scaffold that is frequently explored in drug discovery programs. ajgreenchem.com Marketed drugs such as Diflunisal and Fenbufen are based on a biphenyl carboxylic acid structure and are used for their anti-inflammatory and analgesic properties. ajgreenchem.com The inherent versatility and proven biological relevance of this scaffold ensure its continued importance in academic and industrial research. ajgreenchem.com
Overview of Key Research Directions for this compound
Current research involving this compound primarily focuses on its utility as a versatile chemical intermediate. Its unique structure allows it to be a precursor in the synthesis of a variety of more complex molecules for different sectors.
Key research applications include:
Pharmaceutical Synthesis : It is used as a crucial intermediate in the development of new active pharmaceutical ingredients (APIs). nbinno.com The fluorinated biphenyl structure is a desirable feature for drugs targeting a range of conditions, potentially including inflammation and infectious diseases. nbinno.com
Agrochemical Development : The compound is a building block in the synthesis of modern herbicides and fungicides. nbinno.com
Organic Synthesis : In fundamental chemical research, it serves as a building block for various organic compounds, often utilized in coupling reactions to construct intricate molecular architectures. nbinno.com
Material Science : Researchers are exploring its potential use in the development of novel polymers and materials where its chemical properties could be advantageous. nbinno.com
The compound can undergo various chemical transformations, including oxidation, reduction of the carboxylic acid group, and substitution of the fluorine atom, making it a flexible tool for synthetic chemists.
Interactive Data Tables
Table 1: Comparison of Related Fluorinated Biphenyl Carboxylic Acids
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |
| This compound | C14H11FO2 | 230.23 | Ortho-fluorine on the second phenyl ring. |
| 4-(3-Fluorophenyl)-3-methylbenzoic acid | C14H11FO2 | 230.23 | Meta-fluorine on the second phenyl ring. chemscene.com |
| 4-(4-Fluorophenyl)-3-methylbenzoic acid | C14H11FO2 | 230.23 | Para-fluorine on the second phenyl ring. usbio.net |
| 4-Fluoro-3-methylbenzoic acid | C8H7FO2 | 154.14 | Single fluorinated phenyl ring. nbinno.com |
Structure
3D Structure
Properties
IUPAC Name |
4-(2-fluorophenyl)-3-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c1-9-8-10(14(16)17)6-7-11(9)12-4-2-3-5-13(12)15/h2-8H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVFHWNJTPNXUQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60673476 | |
| Record name | 2'-Fluoro-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60673476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1008773-94-1 | |
| Record name | 2'-Fluoro-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60673476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways for 4 2 Fluorophenyl 3 Methylbenzoic Acid and Its Analogues
Established Synthetic Routes for the Biphenyl (B1667301) Carboxylic Acid Core
The construction of the biphenyl framework is a cornerstone of organic synthesis, with several powerful methods available to forge the carbon-carbon bond between two aryl rings. These strategies are often followed by modifications to introduce or alter functional groups to yield the desired product.
Strategies for Constructing the Biphenyl Framework
The formation of the biphenyl scaffold is most prominently achieved through transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a widely utilized and versatile method for this purpose. stackexchange.comnih.govtcichemicals.com This reaction typically involves the coupling of an aryl boronic acid or its ester with an aryl halide in the presence of a palladium catalyst and a base. stackexchange.comnih.gov For the synthesis of a 4-aryl-3-methylbenzoic acid, this could involve the reaction of a 4-halo-3-methylbenzoic acid derivative with a corresponding arylboronic acid.
Another classical and still relevant method is the Ullmann reaction, which involves the copper-promoted coupling of two aryl halides. google.comacadblock.comnih.gov While traditionally requiring harsh reaction conditions, modern advancements have introduced milder protocols using soluble copper catalysts and various ligands. nih.gov This approach can be particularly useful for specific substrate combinations where other methods may be less effective.
The Gomberg-Bachmann reaction offers an alternative route, proceeding via the decomposition of a diazonium salt in the presence of an aromatic compound. However, this method often suffers from lower yields and a lack of regioselectivity compared to the more modern cross-coupling reactions.
| Reaction | Reactants | Catalyst/Reagent | General Conditions |
| Suzuki-Miyaura Coupling | Aryl halide, Arylboronic acid/ester | Palladium catalyst, Base | Mild conditions, often in aqueous or organic solvents |
| Ullmann Reaction | Two Aryl halides | Copper (stoichiometric or catalytic) | Often requires high temperatures, though milder conditions are being developed |
| Gomberg-Bachmann Reaction | Diazonium salt, Aromatic compound | Base | Often results in a mixture of products |
Introduction of Fluoro and Methyl Substituents in Directed Synthesis
The strategic placement of fluoro and methyl groups on the biphenyl framework is critical for tuning the molecule's properties. The introduction of a fluorine atom can often be achieved using the Sandmeyer reaction or the related Balz-Schiemann reaction. prepchem.comgoogle.comorganic-chemistry.org The Sandmeyer reaction allows for the conversion of an aryl amine to an aryl halide, including fluoroarenes, via a diazonium salt intermediate, often with copper(I) catalysis. prepchem.comgoogle.com The Balz-Schiemann reaction specifically utilizes tetrafluoroborate (B81430) anions for fluorination. google.com
The methyl group can be introduced through various methods. Friedel-Crafts alkylation allows for the direct attachment of an alkyl group to an aromatic ring using a Lewis acid catalyst. researchgate.netnih.gov Alternatively, a methyl group can be present on one of the starting materials prior to the biphenyl coupling reaction. For instance, a substituted halotoluene or a methyl-substituted boronic acid can be used in a Suzuki-Miyaura coupling. researchgate.net
Directed ortho-metalation is another powerful technique where a directing group on an aromatic ring guides the deprotonation and subsequent electrophilic substitution at the adjacent position. nih.govwikipedia.org This allows for the precise installation of substituents like methyl groups.
Carboxylic Acid Moiety Formation Techniques
The carboxylic acid group is a key functional handle and can be introduced at various stages of the synthesis. One common method is the oxidation of a benzylic methyl group. acs.orgrsc.org Reagents such as potassium permanganate (B83412) (KMnO₄) or chromic acid can effectively convert a methyl group on an aromatic ring to a carboxylic acid. Another approach is the carbonation of an organometallic intermediate, such as a Grignard or organolithium reagent, with carbon dioxide. This is a reliable method for introducing a carboxylic acid group onto an aromatic ring that has been functionalized with a halogen. prepchem.com
Furthermore, the hydrolysis of a nitrile (cyanide) group also yields a carboxylic acid. The nitrile itself can be introduced via a Sandmeyer reaction from an amino group or by nucleophilic substitution of a halide. google.com
Derivative Synthesis and Functional Group Transformations of 4-(2-Fluorophenyl)-3-methylbenzoic Acid
Once this compound is synthesized, its functional groups offer avenues for further chemical modifications to create a library of analogues for various applications.
Chemical Modifications at the Carboxylic Acid Group
The carboxylic acid group is readily converted into a variety of other functional groups.
Esterification: The formation of esters is a common transformation, often achieved through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. tcichemicals.com This reaction is typically an equilibrium process, and driving it to completion often requires using the alcohol as a solvent or removing the water that is formed. tcichemicals.com
Amidation: Amide bond formation is another crucial derivatization, frequently employed in medicinal chemistry. nih.govmasterorganicchemistry.com Direct reaction of a carboxylic acid with an amine is often inefficient. Therefore, coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or other activating agents are commonly used to facilitate the formation of the amide bond. libretexts.org Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, which then readily reacts with an amine to form the amide. nih.govnih.gov
| Derivative | Reagents | Reaction Type |
| Ester | Alcohol, Acid catalyst | Fischer Esterification |
| Amide | Amine, Coupling agent (e.g., DCC) or conversion to acyl chloride | Amide Coupling |
Investigation of Substituent Variations on Aromatic Rings (e.g., halogenation, alkylation)
The aromatic rings of this compound can undergo further substitution reactions to introduce additional functional groups, although the existing substituents will direct the position of the incoming group.
Halogenation: Electrophilic aromatic substitution reactions can be used to introduce additional halogen atoms onto the biphenyl rings. quora.com For instance, bromination can be carried out using bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃). The position of substitution will be influenced by the directing effects of the existing fluoro, methyl, and carboxylic acid groups. The Hell-Volhard-Zelinsky reaction provides a method for the specific halogenation at the alpha-position of the carboxylic acid, though this is not applicable to the aromatic rings. chemistrysteps.com
Alkylation: Friedel-Crafts alkylation can introduce additional alkyl groups onto the aromatic rings. researchgate.netnih.gov This reaction typically uses an alkyl halide and a Lewis acid catalyst. The regioselectivity of this reaction will also be governed by the directing effects of the substituents already present on the biphenyl system. Ligand-accelerated C-H alkylation using alkylboron reagents has also emerged as a method for the ortho-alkylation of arylcarboxylic acids. nih.gov
It is important to note that the electronic nature of the existing substituents (the electron-withdrawing fluorine and carboxylic acid, and the electron-donating methyl group) will influence the reactivity and regioselectivity of these electrophilic substitution reactions. youtube.com
Development of Novel Heterocyclic Analogues Derived from the Scaffold
The this compound scaffold serves as a valuable building block in organic synthesis for the creation of more complex molecules. Its unique structure is particularly useful as a precursor for developing novel heterocyclic analogues with potential applications in medicinal chemistry and material science.
One key area of development involves using benzoic acid derivatives to synthesize nitrogen- and oxygen-containing heterocycles. For instance, isoxazoline (B3343090) derivatives can be produced from chalcone-like precursors, which are synthesized from substituted acetophenones and aromatic aldehydes. googleapis.com A general method for producing an isoxazoline compound involves reacting a 1,3-bis(substituted phenyl)-3-substituted-2-propen-1-one compound with hydroxylamine (B1172632) in the presence of a base. googleapis.com
Furthermore, fluorinated benzoic acids are instrumental in creating other heterocyclic systems like oxadiazoles. A common synthetic route involves the conversion of a fluorobenzoic acid to its corresponding hydrazide, which is then reacted with carbon disulfide in the presence of a base to form a 5-(fluorophenyl)-1,3,4-oxadiazole-2-thiol. globalscientificjournal.com This intermediate can be further functionalized to yield a variety of derivatives. globalscientificjournal.com The synthesis of 3-sulfonamido benzoic acid derivatives, which have shown promise as P2Y₁₄R antagonists, also highlights the utility of the benzoic acid core in generating novel therapeutic candidates. nih.gov
Optimization of Reaction Conditions and Yield Enhancement Strategies
Maximizing the efficiency and yield of the synthesis of this compound is critical for its practical application. The optimization of reaction conditions is a multifactorial process, involving the careful selection of solvents, bases, catalysts, and temperature.
For biaryl compounds synthesized via the Suzuki-Miyaura coupling, several parameters are crucial for achieving high yields. Key factors include the molar ratio of reactants, the choice of solvent, and the type of base used. For example, using a 1:1.2 molar ratio of a 3-methylbenzoic acid derivative to a 2-fluorophenyl halide with a palladium catalyst in a toluene/ethanol solvent mixture is reported to be effective. The selection of an appropriate base, such as sodium carbonate (Na₂CO₃), is also vital for driving the reaction to completion and maximizing the yield, which can exceed 75%.
In addition to the core reaction, purification methods are essential for yield enhancement. For instance, in the synthesis of a related compound, 4-fluoro-2-methylbenzoic acid, recrystallization is used to separate isomers and purify the final product. google.com Solvents such as toluene, benzene (B151609), and ethyl acetate (B1210297) are effective for this purpose. google.com
The following table summarizes key optimization strategies for related biaryl syntheses.
| Parameter | Condition | Expected Outcome | Source |
| Catalyst System | Ligand-free Pd/C | Cost reduction, easier catalyst recovery | pku.edu.cn |
| Solvent | Toluene/Ethanol (3:1) or Ethanol/Water | Improved yield, reduced toxicity | pku.edu.cn |
| Base | Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃) | Efficient reaction progression | pku.edu.cn |
| Atmosphere | Open air (for Pd/C) or Inert gas | Simplified procedure, operational convenience | pku.edu.cn |
| Temperature | 0–5°C (Friedel-Crafts) or Room Temperature (Suzuki) | Minimized side reactions, energy efficiency | pku.edu.cn |
| Purification | Recrystallization (e.g., with toluene) | Isomer separation, high product purity | google.com |
Catalytic Approaches in the Synthesis of this compound Scaffolds
The synthesis of the this compound scaffold is predominantly achieved through powerful C-C bond-forming reactions, with catalytic methods playing a central role. The Suzuki-Miyaura cross-coupling reaction and the Friedel-Crafts acylation are two of the most prominent strategies.
The Suzuki-Miyaura coupling is a versatile method for creating the biaryl linkage by reacting an arylboronic acid with an aryl halide. pku.edu.cn The choice of catalyst is critical to the success of this reaction. Traditional systems often employ homogeneous palladium catalysts with phosphine (B1218219) ligands, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). nih.gov However, research has focused on developing more efficient and sustainable catalytic systems. Ligand-free catalysts like palladium on carbon (Pd/C) have been successfully used, offering the advantages of lower cost, operational simplicity, and the ability to run reactions in greener solvents like ethanol/water mixtures under aerobic conditions. pku.edu.cn For less reactive substrates, such as certain fluorinated phenylboronic acids, more complex catalytic systems may be necessary. A combination of a palladium source (e.g., Pd₂(dba)₃), a bulky phosphine ligand (e.g., P(t-Bu)₃), and a specific base/additive mixture (e.g., CsF/Ag₂O) has been shown to effectively promote the coupling. nih.govresearchgate.net
Alternatively, the Friedel-Crafts acylation provides another route to the scaffold. This method typically involves the reaction of a substituted benzene ring with an acylating agent in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). google.com The reaction is often conducted at low temperatures (0–5°C) to minimize the formation of unwanted side products.
The table below outlines various catalytic systems used in the synthesis of biaryl scaffolds.
| Reaction Type | Catalyst | Ligand / Additive | Base | Solvent | Source |
| Suzuki-Miyaura | Pd(PPh₃)₄ | None | Na₂CO₃ | Toluene/Ethanol | |
| Suzuki-Miyaura | Pd/C | Ligand-free | K₂CO₃ | Ethanol/Water | pku.edu.cn |
| Suzuki-Miyaura | Pd(PPh₃)₄ | Silver(I) oxide (Ag₂O) | CsF | DME | nih.govresearchgate.net |
| Suzuki-Miyaura | Pd₂(dba)₃ | Tri-tert-butylphosphine (P(t-Bu)₃) | CsF | DMF | researchgate.net |
| Suzuki-Miyaura | NHC-Pd(II) complexes | N-Heterocyclic Carbene | KOH | Water/2-propanol | nih.gov |
| Friedel-Crafts | AlCl₃ (Lewis Acid) | None | N/A | Dichloromethane |
Advanced Spectroscopic and Structural Elucidation Techniques in Characterizing 4 2 Fluorophenyl 3 Methylbenzoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, a detailed picture of the atomic connectivity and chemical environment can be constructed.
Proton (¹H) NMR Analysis and Chemical Environment Probing
The ¹H NMR spectrum of 4-(2-Fluorophenyl)-3-methylbenzoic acid would provide critical information about the number and environment of the protons. The spectrum would be characterized by distinct signals for the aromatic protons on both the benzoic acid and the fluorophenyl rings, the methyl protons, and the acidic proton of the carboxylic acid group.
Expected ¹H NMR Data:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |
| COOH | 10.0 - 13.0 | Singlet (broad) | - |
| Aromatic H (benzoic acid ring) | 7.0 - 8.0 | Multiplets/Doublets | 2-8 |
| Aromatic H (fluorophenyl ring) | 6.9 - 7.5 | Multiplets/Doublets of Doublets | 2-10 |
| CH₃ | 2.2 - 2.5 | Singlet | - |
The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a downfield chemical shift. The aromatic protons would exhibit complex splitting patterns due to proton-proton and proton-fluorine couplings. The methyl protons would likely appear as a singlet in the upfield region of the aromatic signals.
Carbon (¹³C) NMR Analysis and Carbon Framework Characterization
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The presence of the electron-withdrawing fluorine atom and the carboxylic acid group, along with the electron-donating methyl group, would significantly influence the chemical shifts of the carbon atoms in the aromatic rings.
Expected ¹³C NMR Data:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| COOH | 165 - 175 |
| Aromatic C-F | 158 - 165 (doublet) |
| Other Aromatic C | 115 - 145 |
| CH₃ | 15 - 25 |
The carbon atom attached to the fluorine would appear as a doublet due to carbon-fluorine coupling. The carbonyl carbon of the carboxylic acid would be found at the most downfield position.
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Confirmation
To definitively assign the proton and carbon signals and to confirm the connectivity between the different parts of the molecule, 2D NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, helping to trace the proton networks within the two aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum would show correlations between protons and the carbon atoms to which they are directly attached, allowing for the unambiguous assignment of protonated carbons.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.
Expected IR and Raman Data:
| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
| O-H stretch (Carboxylic acid) | 2500 - 3300 (broad) | Weak |
| C=O stretch (Carboxylic acid) | 1680 - 1710 | Moderate |
| C=C stretch (Aromatic) | 1450 - 1600 | Strong |
| C-F stretch | 1100 - 1250 | Moderate |
| C-H stretch (Aromatic) | 3000 - 3100 | Strong |
| C-H stretch (Methyl) | 2850 - 2960 | Strong |
The IR spectrum would be dominated by a very broad O-H stretch from the carboxylic acid dimer and a strong C=O stretching absorption. Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic rings and the C-C backbone.
Mass Spectrometry (MS) for Molecular Formula Verification and Fragmentation Pattern Studies
Mass spectrometry is used to determine the molecular weight and molecular formula of a compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. The fragmentation pattern observed in the mass spectrum gives clues about the structure of the molecule.
Expected Mass Spectrometry Data:
| Ion | Expected m/z | Description |
| [M]+• | 230 | Molecular Ion |
| [M-OH]+ | 213 | Loss of hydroxyl radical |
| [M-COOH]+ | 185 | Loss of carboxyl group |
| [M-C₇H₅O₂]+ | 111 | Cleavage of the bond between the rings |
The molecular ion peak would be expected at an m/z corresponding to the molecular weight of C₁₄H₁₁FO₂. Common fragmentation pathways would include the loss of the hydroxyl group, the entire carboxylic acid group, and cleavage at the bond connecting the two phenyl rings.
Single Crystal X-ray Diffraction for Solid-State Molecular Geometry and Conformation
The most definitive method for determining the three-dimensional structure of a crystalline solid is single crystal X-ray diffraction. This technique would provide precise bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the solid state. It would also show the intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups, which often leads to the formation of dimers.
Expected X-ray Crystallography Data:
Crystal System and Space Group: To be determined from the diffraction data.
Unit Cell Dimensions: a, b, c, α, β, γ.
Intermolecular Interactions: The presence of hydrogen-bonded carboxylic acid dimers would be expected, characterized by a specific O-H···O distance.
Dihedral Angle: The angle between the two aromatic rings would be a key conformational parameter.
Elemental Analysis for Stoichiometric Composition Determination
Elemental analysis is a cornerstone technique in the characterization of newly synthesized chemical compounds. Its primary function is to determine the mass percentages of the individual elements that constitute the molecule. This quantitative data is crucial for verifying the empirical formula of the compound, which can then be compared with the proposed molecular formula derived from other spectroscopic methods like mass spectrometry. By confirming the stoichiometric composition, researchers can validate the purity and identity of the synthesized target molecule, ensuring it is free from significant impurities.
For a compound such as this compound, with a proposed molecular formula of C₁₄H₁₁FO₂, elemental analysis provides fundamental proof of its atomic makeup. The analysis is typically performed using a CHN analyzer, which combusts the sample to convert carbon into carbon dioxide, hydrogen into water, and nitrogen (if present) into nitrogen gas. The amounts of these combustion products are precisely measured to calculate the percentage composition. The fluorine content can be determined by methods such as ion chromatography after combustion.
The theoretical elemental composition is calculated from the molecular formula (C₁₄H₁₁FO₂) and the atomic weights of its constituent atoms (C=12.011, H=1.008, F=18.998, O=15.999). The experimentally determined values are then compared against these theoretical percentages. A close correlation between the experimental and theoretical values, typically within a margin of ±0.4%, provides strong evidence for the successful synthesis and purity of this compound.
Below is a data table outlining the theoretical elemental composition of the compound.
Interactive Data Table: Elemental Composition of this compound
| Element | Atomic Symbol | Theoretical Percentage (%) | Experimental Value (%) |
| Carbon | C | 73.04 | Typically within ±0.4% of theoretical value |
| Hydrogen | H | 4.82 | Typically within ±0.4% of theoretical value |
| Fluorine | F | 8.25 | Typically within ±0.4% of theoretical value |
| Oxygen | O | 13.89 | Often determined by difference |
Computational Chemistry and Theoretical Investigations of 4 2 Fluorophenyl 3 Methylbenzoic Acid
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. A typical DFT analysis of 4-(2-Fluorophenyl)-3-methylbenzoic acid would involve geometry optimization, followed by the calculation of various electronic descriptors.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability; a larger energy gap suggests higher stability and lower chemical reactivity.
For a molecule like this compound, the distribution of the HOMO and LUMO across the aromatic rings, the carboxylic acid group, the methyl group, and the fluorine atom would reveal the most probable sites for electrophilic and nucleophilic attack. While specific values for this compound are not yet published, studies on similar benzoic acid derivatives suggest that the HOMO is often localized on the phenyl rings, while the LUMO may be distributed over the carboxylic acid moiety.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.8 |
| Energy Gap (ΔE) | 4.7 |
Note: The data in this table is illustrative and based on typical values for similar aromatic carboxylic acids. Actual values would require specific DFT calculations.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is invaluable for predicting how a molecule will interact with other molecules, particularly in biological systems. The MEP map uses a color scale to denote different electrostatic potential values: red typically indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue represents regions of low electron density (positive potential), susceptible to nucleophilic attack. Green and yellow areas represent intermediate potentials.
In the case of this compound, the MEP map would likely show a high negative potential (red) around the oxygen atoms of the carboxylic acid group, making them potential sites for hydrogen bonding. The area around the acidic proton would exhibit a positive potential (blue). The fluorine atom, being highly electronegative, would also influence the charge distribution on the adjacent phenyl ring.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the delocalization of electron density between filled and empty orbitals, which corresponds to intramolecular charge transfer and hyperconjugative interactions. This analysis can quantify the strength of bonds and identify key stabilizing interactions.
For this compound, NBO analysis would elucidate the nature of the C-F, C-C, and C=O bonds, as well as the interactions between the two phenyl rings and between the substituents and the rings. It can also provide insights into the hydrogen bonding capabilities of the carboxylic acid group.
DFT calculations can accurately predict spectroscopic properties such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. By calculating the vibrational frequencies, one can generate a theoretical IR spectrum. Comparing this with an experimental spectrum can help in assigning the observed vibrational modes to specific functional groups and motions within the molecule.
Similarly, theoretical NMR chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated. These predictions are highly valuable for confirming the structure of a synthesized compound and for interpreting complex experimental NMR data. For this compound, predicting the ¹⁹F NMR shift would be particularly important for characterizing the fluorine-containing ring.
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.
In a molecular docking study involving this compound, the compound would be docked into the active site of a specific protein target, for example, an enzyme implicated in an inflammatory pathway. The simulation would generate multiple possible binding poses, which are then scored based on their binding energy or affinity. A lower binding energy generally indicates a more stable and favorable interaction.
The analysis of the best-scoring poses reveals the specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-protein complex. This information is critical for understanding the basis of the compound's potential biological activity and for designing more potent and selective analogs.
Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target
| Parameter | Value |
|---|---|
| Binding Affinity (kcal/mol) | -8.5 |
| Key Interacting Residues | Arg120, Tyr355, Phe381 |
| Types of Interactions | Hydrogen bond with Arg120, Pi-pi stacking with Tyr355 |
Note: This data is for illustrative purposes only. Actual results would depend on the specific protein target and docking software used.
Identification of Key Amino Acid Residues in Protein Binding Pockets
The identification of key amino acid residues within a protein's binding pocket that interact with a ligand like this compound is a cornerstone of computational drug design. This process is typically accomplished through molecular docking simulations, which predict the preferred orientation of a ligand when bound to a target protein. Following docking, a detailed analysis of the resulting poses reveals specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, which stabilize the ligand-protein complex.
While specific docking studies for this compound are not widely published, the methodology to identify key residues is well-established. Initially, a target protein is identified, and its three-dimensional structure is obtained, either through experimental methods like X-ray crystallography or predicted via homology modeling. Computational tools are then used to identify potential binding cavities on the protein's surface. nih.gov
Once a binding pocket is defined, this compound is computationally "docked" into this site. The simulation software calculates the most energetically favorable binding poses. Analysis of these poses would likely reveal several key interactions:
Hydrogen Bonding: The carboxylic acid group is a prime candidate for forming hydrogen bonds with polar or charged amino acid residues, such as Arginine, Lysine (B10760008), Aspartate, Glutamate, or Serine. nih.gov
Hydrophobic Interactions: The methyl group and the phenyl rings would be expected to form hydrophobic interactions with nonpolar residues like Leucine, Isoleucine, Valine, and Alanine.
Pi-Stacking: The aromatic rings could engage in pi-pi stacking or pi-cation interactions with residues containing aromatic side chains, such as Phenylalanine, Tyrosine, and Tryptophan.
Halogen Bonding: The fluorine atom can act as a weak hydrogen bond acceptor and may interact with suitable donor groups in the binding pocket.
A hypothetical interaction profile based on these principles is presented in Table 1. The specific residues and interaction energies would be highly dependent on the specific protein target. Algorithms used in tools like PDBinder leverage knowledge-based potentials derived from vast structural databases to predict which amino acids in a protein are likely to be part of a binding site based on local structural motifs. nih.gov
Table 1: Hypothetical Interacting Residues for this compound in a Protein Binding Pocket
| Functional Group of Ligand | Potential Interaction Type | Example Amino Acid Residues |
| Carboxylic Acid (-COOH) | Hydrogen Bond (Donor/Acceptor) | Arginine, Serine, Histidine |
| Phenyl Rings | Pi-Pi Stacking / Hydrophobic | Phenylalanine, Tyrosine, Leucine |
| Methyl Group (-CH₃) | Hydrophobic | Valine, Isoleucine, Alanine |
| Fluorine Atom (-F) | Halogen Bond / Dipole-Dipole | Backbone Amides, Polar Residues |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For a compound like this compound, a QSAR model could be developed to predict its efficacy as, for example, an enzyme inhibitor or receptor antagonist, based on its physicochemical properties.
The development of a QSAR model involves several steps. First, a dataset of structurally related compounds with experimentally measured biological activities is compiled. For this compound, the dataset would likely include various substituted biphenyl (B1667301) carboxylic acids. nih.govnih.gov Next, a wide range of molecular descriptors is calculated for each compound. These descriptors quantify various aspects of the molecule's structure and properties.
Key descriptor categories relevant for a QSAR study of this compound would include:
Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, partial atomic charges, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The electronegative fluorine atom would significantly influence these properties. researchgate.net
Lipophilic Descriptors: The logarithm of the octanol-water partition coefficient (logP) or distribution coefficient (logD) is crucial for predicting how a compound will behave in biological systems. nih.gov Fluorine substitution is known to increase lipophilicity. nih.gov
Steric/Topological Descriptors: These relate to the size and shape of the molecule, including molecular weight, surface area, volume, and connectivity indices.
Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is generated that links a selection of these descriptors to the observed biological activity. nih.govisef.net For instance, a hypothetical QSAR equation might take the form:
Biological Activity (-logIC₅₀) = c₀ + c₁(logP) + c₂(μ) + c₃(LUMO)
Where c₀, c₁, c₂, and c₃ are coefficients determined by the regression analysis. Such a model, once validated, could be used to predict the efficacy of new, unsynthesized analogs and guide the design of more potent molecules. nih.gov Studies on similar compounds have shown that properties like polarizability and HOMO energy can be significant factors influencing toxicity or activity. researchgate.net
Table 2: Representative Molecular Descriptors for QSAR Modeling
| Descriptor Class | Specific Descriptor Example | Potential Influence on Activity |
| Lipophilic | logP (Octanol-Water Partition Coefficient) | Membrane permeability, hydrophobic interactions |
| Electronic | Dipole Moment (μ) | Polarity, strength of intermolecular interactions |
| Electronic | HOMO/LUMO Energy Gap | Chemical reactivity, stability |
| Steric | Molecular Surface Area | Fit within the protein binding site |
| Topological | Wiener Index | Molecular branching and compactness |
Assessment of Nonlinear Optical (NLO) Properties for Photonic Applications
Nonlinear optical (NLO) materials are of great interest for applications in photonics, including optical switching and signal processing. researchgate.net The NLO response of a molecule is governed by its ability to alter its polarization in the presence of a strong electric field, a property quantified by the hyperpolarizability (β). Molecules with significant NLO properties often feature electron-donating and electron-accepting groups connected by a π-conjugated system. researchgate.net
For this compound, the biphenyl core provides a π-conjugated system. The carboxylic acid group (-COOH) acts as an electron-withdrawing group, while the methyl group (-CH₃) is a weak electron-donating group. The fluorine atom also acts as an electron-withdrawing group via the inductive effect. The interaction between these groups across the biphenyl scaffold can lead to intramolecular charge transfer (ICT), which is a key factor for NLO activity. researchgate.net
Theoretical calculations using methods like Density Functional Theory (DFT) can predict NLO properties. researchgate.net Key parameters include the dipole moment (μ), the linear polarizability (α), and the first hyperpolarizability (β). Studies on substituted biphenyls show that the dihedral angle between the two phenyl rings is a critical factor; a more planar conformation generally enhances π-conjugation and increases the hyperpolarizability. plu.mx However, steric hindrance between substituents, such as the methyl group and the adjacent phenyl ring in this case, can force a larger dihedral angle, potentially reducing the NLO response. stackexchange.com The substitution pattern significantly influences the NLO properties; for example, adding fluorine atoms to phenylpyridine systems has been studied to tune their electronic and NLO responses. researchgate.net
Table 3: Calculated NLO Properties for Structurally Related Phenylpyridine Compounds (B3LYP Method)
| Compound | Dipole Moment (μ) (Debye) | Mean Polarizability (<α>) (a.u.) | First Hyperpolarizability (β) (a.u.) |
| 2-Phenylpyridine | 2.09 | 154.5 | 456.7 |
| 3-Phenylpyridine | 2.25 | 155.0 | 199.9 |
| 4-Phenylpyridine | 2.61 | 155.1 | 303.8 |
| Data adapted from a theoretical study on phenylpyridines to illustrate typical values. researchgate.net |
Conformational Analysis and Molecular Dynamics Simulations for Structural Flexibility
The biological function and physical properties of a molecule like this compound are intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools used to explore the range of possible shapes (conformations) a molecule can adopt and how it behaves over time. 3ds.com
Conformational analysis of this compound would focus primarily on two rotatable bonds: the C-C bond connecting the two phenyl rings and the C-C bond linking the carboxylic acid group to its phenyl ring. The rotation around the biphenyl C-C bond is particularly important as it defines the dihedral angle between the two rings. This angle is influenced by a balance between the stabilizing effect of π-conjugation (favoring planarity) and the destabilizing steric hindrance between substituents on adjacent rings. stackexchange.com In this molecule, the ortho-fluorine and meta-methyl groups create significant steric constraints that likely result in a non-planar (twisted) ground-state conformation.
Table 4: Key Rotatable Bonds and Expected Conformational Behavior
| Rotatable Bond | Description | Primary Influencing Factors | Expected Behavior |
| Phenyl-Phenyl C-C bond | Defines the inter-ring dihedral angle | Steric hindrance (F, CH₃), π-conjugation | A non-planar, twisted conformation is expected to be the most stable. |
| Ar-COOH C-C bond | Defines the orientation of the carboxylic acid | Steric hindrance, potential for intramolecular hydrogen bonding | Rotation to minimize steric clash with the adjacent methyl group. |
Investigation of Biological Activities and Molecular Mechanisms Associated with 4 2 Fluorophenyl 3 Methylbenzoic Acid and Its Analogues
Enzyme Inhibition Studies and Mechanistic Elucidation
The biphenyl (B1667301) and benzoic acid moieties serve as versatile pharmacophores that can be tailored to fit the specific binding pockets of various enzymes. The introduction of substituents like a fluorophenyl group and a methyl group can significantly influence binding affinity, selectivity, and pharmacokinetic properties.
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition: Kinetic and Allosteric Modulation Studies
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a validated therapeutic target for type 2 diabetes and obesity. nih.govacs.org However, the development of active-site inhibitors has been hampered by the highly conserved and charged nature of the PTP1B active site, leading to poor selectivity and bioavailability. nih.govnih.gov Consequently, research has shifted towards allosteric inhibitors that bind to less-conserved sites, offering a promising avenue for achieving both potency and selectivity. nih.gov
Allosteric inhibitors of PTP1B often bind to a pocket located approximately 20 Å away from the catalytic site. nih.gov This site is formed by helices α3, α6, and the regulatory C-terminal helix α7. acs.orgnih.gov Binding of an inhibitor to this allosteric site induces conformational changes that prevent the catalytically crucial WPD loop from adopting its closed, active conformation. nih.govnih.gov This mechanism effectively locks the enzyme in an inactive state. acs.org Biphenyl compounds and benzofuran (B130515) derivatives have been identified as scaffolds capable of binding to this allosteric site. acs.org
Studies on non-competitive inhibitors of PTP1B have shown they can decrease the maximal velocity (Vmax) of the enzymatic reaction without altering the Michaelis constant (Km). acs.org The potency of these inhibitors is often enhanced when targeting the full-length enzyme (PTP1B₁₋₄₀₅), which includes the C-terminal regulatory segment, compared to the truncated catalytic domain (PTP1B₁₋₃₂₁). For instance, the allosteric inhibitor MSI-1436 demonstrated a 7-fold higher affinity for the full-length enzyme. acs.org This highlights the importance of the C-terminal region in allosteric modulation. While specific kinetic data for 4-(2-Fluorophenyl)-3-methylbenzoic acid is not extensively documented in public literature, the biphenyl-carboxylic acid scaffold is a known starting point for the design of such allosteric inhibitors.
Table 5.1.1: PTP1B Inhibitory Activity of an Analogous Allosteric Inhibitor
| Compound | Target Form | Inhibition Type | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| MSI-1436 | PTP1B₁₋₄₀₅ (Full-length) | Non-competitive | 0.6 | acs.org |
| MSI-1436 | PTP1B₁₋₃₂₁ (Catalytic Domain) | Non-competitive | 4.0 | acs.org |
Murine Double Minute 2 (MDM2) Protein Interaction and Inhibition Mechanisms
The Murine Double Minute 2 (MDM2) oncoprotein is a primary negative regulator of the p53 tumor suppressor. acs.orgnih.gov In many cancers with wild-type p53, MDM2 is overexpressed, leading to the inhibition and degradation of p53 and allowing cancer cells to proliferate. acs.orgnih.gov Disrupting the MDM2-p53 protein-protein interaction with small-molecule inhibitors is a clinically validated strategy to reactivate p53 function and trigger apoptosis in cancer cells. chimia.ch
MDM2 inhibitors are designed to mimic the three key p53 amino acid residues—Phenylalanine-19 (Phe19), Tryptophan-23 (Trp23), and Leucine-26 (Leu26)—that fit into a well-defined hydrophobic pocket on the surface of MDM2. nih.gov Structure-activity relationship (SAR) studies have shown that biphenyl compounds can effectively occupy these sub-pockets. Specifically, fluorination of the phenyl rings has been shown to enhance binding affinity. nih.gov
Analogues containing a chloro-fluorophenyl group, which is structurally very similar to the 2-fluorophenyl group in the title compound, have been developed as part of spirooxindole scaffolds. acs.org These compounds have demonstrated high potency. For example, a thienopyrrolone-based analogue featuring a chloro-fluorophenyl moiety was found to bind to MDM2 with high affinity. acs.org The chloro-fluorophenyl group typically projects into the deep Trp23 pocket of MDM2, a critical interaction for potent inhibition.
Table 5.1.2: MDM2 Inhibitory Activity of an Analogue Containing a Chloro-Fluorophenyl Moiety
| Compound | Inhibitory Potency (Kᵢ) | Reference |
|---|---|---|
| Thienopyrrolone analogue with chloro-fluorophenyl group | 6.5 nM | acs.org |
Histone Deacetylase (HDAC) Enzyme Targeting and Inhibitory Potency
Histone Deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histones and other non-histone proteins. nih.govgoogle.com This activity leads to chromatin condensation and repression of gene transcription, including that of tumor suppressor genes. HDAC inhibitors have emerged as an important class of anticancer agents. mdpi.com A typical HDAC inhibitor consists of three parts: a cap group that interacts with the protein surface, a linker that occupies the enzyme's channel, and a zinc-binding group (ZBG) that chelates the essential zinc ion in the catalytic site. google.com
Benzoic acid and benzamide (B126) derivatives can serve as the core scaffold for HDAC inhibitors, with the carboxylic acid or a hydroxamic acid derivative acting as the ZBG. nih.govmdpi.com The introduction of fluorine atoms to the cap group is a common strategy to improve potency and pharmacokinetic properties. chimia.ch Studies on fluorinated analogues have shown that a 4-fluorophenyl substituent can lead to potent inhibition of class I HDAC isoenzymes (HDAC1, 2, and 3). chimia.ch For example, N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) was found to be a selective inhibitor of class I HDACs, with particular potency against HDAC3. nih.gov
Table 5.1.3: HDAC Inhibitory Potency of a Fluorinated Benzamide Analogue
| Compound | Target Enzyme | IC₅₀ (nM) | Reference |
|---|---|---|---|
| N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) | HDAC1 | 843.5 | nih.gov |
| HDAC2 | 949.1 | nih.gov | |
| HDAC3 | 95.48 | nih.gov |
Topoisomerase II and Ribonucleoside Diphosphate Reductase Inhibition
Topoisomerase II (Topo II) is an essential enzyme that manages DNA topology by creating and religating transient double-strand breaks, allowing for processes like DNA replication and chromosome segregation. capes.gov.br Topo II inhibitors are classified as either "poisons," which stabilize the enzyme-DNA cleavage complex leading to cell death, or "catalytic inhibitors," which interfere with the enzyme's function without trapping it on DNA. nih.gov Some compounds with biphenyl or benzoic acid structures have been investigated as Topo II inhibitors. For instance, aurintricarboxylic acid, a polyaromatic carboxylic acid, was reported to inhibit Topo II at sub-micromolar concentrations. More recently, a series of biphenyl-based inhibitors were designed to target a novel allosteric site on bacterial Topo II (DNA gyrase), with the most potent showing IC₅₀ values in the low micromolar range.
Ribonucleoside Diphosphate Reductase (RNR) catalyzes the rate-limiting step in the synthesis of deoxyribonucleotides, the building blocks of DNA. As such, it is a key target for antiproliferative drugs. RNR inhibitors can act through various mechanisms, including scavenging the essential tyrosyl free radical in the R2 subunit or interfering with the allosteric regulation of the R1 subunit. Certain complex benzoic acid derivatives have been identified as RNR inhibitors. One such compound, 2‐[(4‐{4‐[(2‐carboxyphenyl)amino]‐3‐methoxyphenyl}‐2‐methoxyphenyl)amino]benzoic acid, was found to inhibit human RNR with an IC₅₀ of 4.7 µM by hindering the oligomerization of the large R1 subunit.
Table 5.1.4: Inhibitory Activity of Analogous Compounds against Topo II and RNR
| Enzyme | Inhibitor Analogue | Mechanism | IC₅₀ | Reference |
|---|---|---|---|---|
| Topoisomerase II | Aurintricarboxylic acid | Catalytic Inhibition | ≤ 0.2 µM | |
| Ribonucleotide Reductase | 2‐[(4‐{4‐[(2‐carboxyphenyl)amino]‐3‐methoxyphenyl}‐2‐methoxyphenyl)amino]benzoic acid | Inhibits R1 oligomerization | 4.7 µM |
HIV-1 Integrase Inhibition and Mechanistic Pathways
HIV-1 integrase (IN) is a viral enzyme essential for the replication of HIV by catalyzing the insertion of the viral DNA into the host cell's genome. It represents a key target for antiretroviral therapy. While integrase strand transfer inhibitors (INSTIs) target the catalytic site, a newer class of inhibitors known as non-catalytic site integrase inhibitors (NCINIs), or allosteric integrase inhibitors (ALLINIs), has emerged. nih.gov These compounds bind to an allosteric pocket at the dimer interface of the IN catalytic core domain.
This allosteric binding disrupts the interaction between integrase and the cellular co-factor Lens Epithelium-Derived Growth Factor (LEDGF/p75), which is crucial for tethering the pre-integration complex to the host chromatin. Furthermore, NCINIs can induce excessive IN multimerization, which disrupts the proper formation of the viral core during maturation, leading to non-infectious virions with a defective reverse transcription capacity. nih.gov Benzoic acid derivatives have been identified as a scaffold for this class of inhibitors. For example, the compound D77 was shown to potently inhibit the IN-LEDGF/p75 interaction. Biphenyl derivatives have also been explored, with one analogue showing an IC₅₀ of 17 µM for in vitro IN catalytic activity and an EC₅₀ of 17 µM in a cell-based HIV-1 replication assay.
Table 5.1.5: HIV-1 Integrase Inhibitory Activity of Analogous Compounds
| Compound | Mechanism | Assay | Potency (µM) | Reference |
|---|---|---|---|---|
| D77 (Benzoic acid derivative) | Inhibits IN-LEDGF/p75 interaction | - | Potent inhibitor | |
| Biphenyl derivative (Compound 27) | Inhibits IN catalytic activity | In vitro IC₅₀ | 17 | |
| Biphenyl derivative (Compound 27) | Inhibits HIV-1 replication | Cell-based EC₅₀ | 17 |
Monoamine Oxidase (MAO) A and B Inhibition
Monoamine oxidases A and B (MAO-A and MAO-B) are mitochondrial enzymes responsible for the oxidative deamination of neurotransmitters like dopamine (B1211576) and serotonin. Inhibition of MAO-B is a therapeutic strategy for Parkinson's disease, as it increases dopamine levels in the brain. MAO-A inhibitors are used to treat depression.
Chalcones (1,3-diphenyl-2-propen-1-ones), which are structurally related to biphenyls, are a well-established scaffold for potent and selective MAO-B inhibitors. SAR studies have shown that substitution on the phenyl rings significantly influences activity and selectivity. The presence of a fluorine atom, particularly on the phenyl ring not attached to the carbonyl group, often confers high potency for MAO-B. For instance, a chalcone (B49325) analogue with a 3-bromo-4-fluorophenyl group (compound 4h) was found to be a highly potent and reversible MAO-B inhibitor with an IC₅₀ value of 0.067 µM. Another fluorinated chalcone derivative showed an IC₅₀ of 0.71 µM for MAO-B. These findings suggest that the 2-fluorophenyl moiety present in this compound could be a favorable feature for MAO inhibition if incorporated into a suitable scaffold like a chalcone.
Table 5.1.6: MAO-B Inhibitory Activity of Fluorinated Chalcone Analogues
| Compound Analogue | Inhibition Type | Target Enzyme | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| 3-bromo-4-fluorophenyl chalcone (4h) | Reversible, Competitive | MAO-B | 0.067 | |
| 3-trifluoromethyl-4-fluorinated piperazine (B1678402) chalcone (2k) | Reversible, Competitive | MAO-B | 0.71 |
Tyrosinase Inhibition
Tyrosinase is a key enzyme in the production of melanin, and its overactivity can lead to hyperpigmentation disorders. nih.gov Consequently, the search for effective tyrosinase inhibitors is an active area of research in both cosmetics and medicine. nih.gov While direct studies on this compound are not extensively documented, research into its analogues provides valuable insights.
One such analogue, 2-(4-Fluorophenyl)-quinazolin-4(3H)-one (FQ), has been synthesized and evaluated for its tyrosinase inhibitory activity. nih.gov It was found to inhibit the diphenolase activity of tyrosinase with a half-maximal inhibitory concentration (IC50) of 120±2µM. nih.gov Kinetic studies revealed that FQ acts as a reversible, mixed-type inhibitor. nih.gov The inhibition constants were determined to be 703.2 µM (KI) and 222.1 µM (KIS). nih.gov Further investigation through fluorescence quenching experiments and molecular docking suggested that FQ interacts with tyrosinase, blocking the enzyme's catalytic center and thereby affecting the mass transfer rate. nih.gov
The 4-fluorobenzyl moiety, a key feature of the compound of interest, has been shown to be effective in interacting with the catalytic site of tyrosinase from Agaricus bisporus (AbTYR). nih.gov The addition of a chlorine atom to the 4-fluorophenyl group has been observed to enhance this inhibitory activity. nih.gov This suggests that the fluorophenyl group present in this compound could contribute to tyrosinase inhibition.
A series of benzoic acid derivatives have been synthesized and shown to possess tyrosinase inhibitory potential. nih.gov Among the tested compounds, one derivative demonstrated a particularly high potency with an IC50 value of 1.09 µM, which is significantly lower than that of the standard inhibitors kojic acid (16.67 µM) and L-mimosine (3.68 µM). nih.gov This highlights the potential of the benzoic acid scaffold in designing potent tyrosinase inhibitors. nih.gov
Table 1: Tyrosinase Inhibition Data for Analogues of this compound
| Compound | IC50 (µM) | Inhibition Type | Source |
|---|---|---|---|
| 2-(4-Fluorophenyl)-quinazolin-4(3H)-one (FQ) | 120 ± 2 | Reversible mixed-type | nih.gov |
| Benzoic acid derivative 7 | 1.09 | Not specified | nih.gov |
| Kojic acid (Standard) | 16.67 | Not specified | nih.gov |
| L-mimosine (Standard) | 3.68 | Not specified | nih.gov |
Epidermal Growth Factor Receptor (EGFR) Interaction and Modulation
The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and differentiation. nih.gov Its overexpression and aberrant activity are linked to various types of cancer, making it a significant target for cancer therapy. nih.govgoogle.com EGFR activation is initiated by the binding of ligands like epidermal growth factor (EGF), which triggers receptor dimerization and subsequent activation of its intracellular tyrosine kinase domain. nih.govnih.gov
While direct evidence of this compound interacting with or modulating EGFR is not available in the reviewed literature, the study of EGFR inhibitors provides a framework for understanding potential interactions. EGFR can be targeted by tyrosine kinase inhibitors (TKIs), which can influence the balance between monomeric and dimeric forms of the receptor. nih.gov For instance, lapatinib (B449) promotes the monomeric form, while gefitinib, AG1478, and erlotinib (B232) favor the formation of dimers. nih.gov
The development of novel strategies to regulate EGFR activity includes the design of peptides that bind to the transmembrane region of the receptor, allosterically modifying its kinase activity. nih.gov This approach highlights the possibility of modulating EGFR function through interactions beyond the conventional ligand-binding or kinase domains. nih.gov Given that many small molecules are being explored as EGFR inhibitors, the structural motifs within this compound could potentially interact with EGFR, but specific studies are required to confirm this.
Antimicrobial Activity Research (In Vitro and Mechanistic Focus)
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. nih.govnih.gov Research into benzoic acid derivatives and related fluorinated compounds has demonstrated their potential as effective antibacterial and antifungal agents.
Antibacterial Efficacy Against Gram-Positive and Gram-Negative Bacterial Strains
Analogues of this compound have shown promising antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. Phenolic acids, a broad class that includes benzoic acid derivatives, are known to exert their antimicrobial effects through various mechanisms, such as destabilizing the cytoplasmic membrane, altering plasma membrane permeability, and inhibiting microbial enzymes. mdpi.com
Studies on pyrazole (B372694) derivatives containing a fluorophenyl group have identified potent inhibitors of drug-resistant strains of Staphylococcus aureus and Acinetobacter baumannii, with minimum inhibitory concentration (MIC) values as low as 0.39 μg/mL. nih.govnih.gov Similarly, certain pyrazole derivatives have been identified as potent agents against staphylococci and enterococci, with MIC values reaching 0.78 μg/mL. mdpi.comnih.gov
A series of fluorobenzoylthiosemicarbazides, which are structurally related to the compound of interest, have been tested for their antibacterial activity against Gram-positive bacteria. nih.gov The trifluoromethyl derivatives of these compounds were particularly active against both reference strains and clinical isolates of methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA), with MICs ranging from 7.82 to 31.25 μg/mL. nih.gov
The antibacterial activity of various benzoic acid derivatives has been evaluated against several bacterial species. nih.govresearchgate.net For instance, new thioureides of 2-(4-methylphenoxymethyl) benzoic acid have demonstrated specific antimicrobial activity, particularly against Pseudomonas aeruginosa and Gram-positive bacteria. nih.govresearchgate.net
Table 2: Antibacterial Activity (MIC in µg/mL) of Analogues of this compound
| Compound/Analogue Class | Bacterial Strain | MIC (µg/mL) | Source |
|---|---|---|---|
| Pyrazole-derived hydrazones | Staphylococcus aureus (drug-resistant) | As low as 0.39 | nih.govnih.gov |
| Pyrazole-derived hydrazones | Acinetobacter baumannii (drug-resistant) | As low as 0.39 | nih.govnih.gov |
| Pyrazole derivatives | Staphylococci | As low as 0.78 | mdpi.comnih.gov |
| Pyrazole derivatives | Enterococci | As low as 0.78 | mdpi.comnih.gov |
| Fluorobenzoylthiosemicarbazides (trifluoromethyl derivatives) | Staphylococcus aureus (MRSA) | 7.82 - 31.25 | nih.gov |
| Thioureides of 2-(4-methylphenoxymethyl) benzoic acid | Pseudomonas aeruginosa | 31.5 - 250 | nih.govresearchgate.net |
| Thioureides of 2-(4-methylphenoxymethyl) benzoic acid | Gram-positive bacteria | 62.5 - 1000 | nih.govresearchgate.net |
Antifungal Efficacy
In addition to antibacterial properties, analogues of this compound have been investigated for their antifungal activity. The increasing incidence of fungal infections, coupled with the emergence of resistance to existing antifungal drugs, underscores the need for novel therapeutic options. mdpi.commdpi.com
Benzoic acid derivatives have demonstrated moderate antifungal activity against various fungal pathogens. nih.gov For example, against F. solani, IC50 values for benzoic acid derivatives ranged from 32.5 to 101.8 µM. nih.gov The presence of carboxyl, isoprenyl, and hydroxyl groups appears to be important for their antifungal action. nih.gov Against Phytophthora sp., these derivatives showed IC50 values between 26.7 and 83.3 µM. nih.gov
Triazole-based compounds, which can be synthesized from benzoic acid derivatives, are a well-established class of antifungal agents. nih.gov Analogues of 1,2,4-triazole (B32235) have shown broad-spectrum antifungal activities against Candida spp., including fluconazole-resistant strains, and filamentous fungi like A. fumigatus. nih.gov The mechanism of action for many triazole antifungals involves the inhibition of sterol 14-demethylase, an enzyme crucial for fungal cell membrane integrity. nih.gov
New thioureides of 2-(4-methylphenoxymethyl) benzoic acid have exhibited significant activity against planktonic fungal cells, with MIC values ranging from 15.6 to 62.5 µg/mL against strains like Candida albicans and Aspergillus niger. nih.govresearchgate.net
Table 3: Antifungal Activity of Analogues of this compound
| Compound/Analogue Class | Fungal Strain | Activity (MIC or IC50) | Source |
|---|---|---|---|
| Benzoic acid derivatives | F. solani | IC50: 32.5 - 101.8 µM | nih.gov |
| Benzoic acid derivatives | Phytophthora sp. | IC50: 26.7 - 83.3 µM | nih.gov |
| Thioureides of 2-(4-methylphenoxymethyl) benzoic acid | Candida albicans | MIC: 15.6 - 62.5 µg/mL | nih.govresearchgate.net |
| Thioureides of 2-(4-methylphenoxymethyl) benzoic acid | Aspergillus niger | MIC: 15.6 - 62.5 µg/mL | nih.govresearchgate.net |
Investigation of Specific Antimicrobial Mechanisms
Understanding the mechanism of action is crucial for the development of effective antimicrobial drugs. For analogues of this compound, several mechanisms have been proposed based on in vitro studies.
One of the primary mechanisms of action for phenolic acids is the disruption of the bacterial cell membrane. mdpi.com This can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. mdpi.com Some pyrazole derivatives have been shown to permeabilize the cell membrane, as determined by flow cytometry and protein leakage assays. mdpi.comnih.gov The ability of certain pyrazole-derived hydrazones to disrupt the bacterial membrane has been confirmed using the SYTO-9/propidium iodide (BacLight) assay. nih.govnih.gov
Another identified mechanism is the inhibition of essential bacterial enzymes. For instance, some quinolinium derivatives bearing a 4-fluorophenyl group have been found to disrupt the GTPase activity and dynamic assembly of FtsZ, a protein crucial for bacterial cell division. nih.gov This inhibition leads to the cessation of cell division and subsequent bacterial cell death. nih.gov Fluorobenzoylthiosemicarbazides have been suggested as potential allosteric inhibitors of D-alanyl-D-alanine ligase based on docking studies, an enzyme involved in cell wall synthesis. nih.gov
For antifungal agents like triazoles, the primary mechanism often involves the inhibition of ergosterol (B1671047) biosynthesis, a key component of the fungal cell membrane. nih.gov This is achieved by targeting the enzyme sterol 14-demethylase. nih.gov
Anticancer Activity and Cellular Pathway Modulation (In Vitro and Preclinical Models, Mechanistic Emphasis)
While EGFR is a known target in cancer therapy, and various small molecules are being investigated as inhibitors, there is a lack of specific research on the anticancer activity of this compound. nih.govgoogle.com The potential of this compound in modulating cellular pathways related to cancer remains an area for future investigation. An analogue of imidazopyridine based on 4-fluoro-3-methylbenzoic acid has shown potency as an anticoccidial agent, indicating its potential for biological activity, though this is not directly related to cancer. ossila.com Further preclinical studies are necessary to determine if this compound or its close analogues possess any significant anticancer properties and to elucidate the potential mechanisms involved.
Cell Growth Inhibition in Defined Cancer Cell Lines (e.g., HeLa, MCF7, A549)
While specific IC50 values for this compound against HeLa, MCF-7, and A549 cell lines are not detailed in the available research, studies on analogous compounds underscore the potential of this chemical class. Benzoic acid derivatives have demonstrated the ability to retard cancer cell growth. nih.gov For example, certain complex synthetic derivatives incorporating a fluorophenyl moiety have shown potent growth inhibitory activity against various cancer cell lines, including leukemia (MOLT-4), non-small cell lung cancer (NCI-H460), colon cancer (HCT-116), and breast cancer (MCF7). nih.gov
Other research on different benzoic acid derivatives has established their cytotoxic effects against liver cancer (HepG2), lung cancer (A549), and breast cancer (MCF-7) cell lines. preprints.org The general anticancer potential of the benzoic acid scaffold is well-documented, with various derivatives being evaluated for their ability to induce cell death in cell lines such as HeLa and MDA-MB-468. preprints.org The inclusion of a fluorophenyl group, as seen in the complex MDM2 inhibitor containing a 3-chloro-2-fluorophenyl moiety, can lead to potent cell growth inhibition in cancer cells with wild-type p53, with IC50 values in the nanomolar range for leukemia, prostate cancer, and colon cancer cell lines. nih.gov
Table 1: Illustrative Cytotoxic Activity (IC50) of Analogous Benzoic Acid Derivatives against Human Cancer Cell Lines This table presents data for analogous compounds to illustrate the potential activity of the benzoic acid chemical class, not for this compound itself.
| Compound Class | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Quinazolinone Derivative of Benzoic Acid | MCF-7 (Breast) | 100 | preprints.org |
| 4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acid | HeLa (Cervical) | 17.84 | preprints.org |
| Spirooxindole containing a 3-chloro-2-fluorophenyl group (Compound 60) | LNCaP (Prostate) | 0.018 | nih.gov |
| Spirooxindole containing a 3-chloro-2-fluorophenyl group (Compound 60) | HCT116 (Colon) | 0.104 | nih.gov |
Apoptosis Induction Pathways and Related Biomarker Analysis
Apoptosis, or programmed cell death, is a critical process for eliminating cancerous cells. youtube.com Bioactive molecules can trigger this process through two primary routes: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. The intrinsic pathway is often regulated by the BCL-2 family of proteins. researchgate.net
Analogues of this compound have been shown to function as apoptosis-inducing agents. For instance, certain novel urea (B33335) derivatives containing a fluorophenyl group were demonstrated to be effective inducers of apoptosis. nih.gov The mechanism often involves the activation of caspases, a family of proteases that execute the process of cell death. nih.gov Studies on 3,4-dihydroxybenzoic acid (DHBA), another benzoic acid analogue, found that it induces apoptosis mediated by Caspase-3. nih.gov The activation of p53, as discussed below, is a key upstream event that can initiate the mitochondrial apoptotic cascade by upregulating pro-apoptotic genes like Bax, Puma, and Noxa. nih.govresearchgate.net
p53 Activation and Downstream Signaling Cascade
The tumor suppressor protein p53 is a central regulator of the cell cycle and apoptosis, often called the "guardian of the genome". youtube.comresearchgate.net In about half of human cancers, p53 function is lost not due to mutation, but because it is inhibited by proteins like murine double minute 2 (MDM2). nih.govacs.org Disrupting the p53-MDM2 interaction is a key therapeutic strategy.
A potent analogue containing a 3-chloro-2-fluorophenyl group has been developed as a highly effective MDM2 inhibitor. nih.govacs.org By binding to MDM2, this compound prevents the degradation of p53. The resulting accumulation and activation of p53 triggers the downstream signaling cascade. nih.govacs.org This includes the transcriptional upregulation of target genes like p21, which leads to cell cycle arrest, and pro-apoptotic genes like Bax and Puma, which initiate cell death. nih.gov The efficacy of such compounds is often significantly higher in cancer cells with wild-type p53 compared to those where p53 is mutated or deleted, demonstrating a clear mechanism of action through the p53 pathway. nih.govacs.org Reactivation of mutant p53 by small molecules is another promising strategy that can restore its tumor-suppressive functions. nih.govnih.gov
Receptor System Modulation and Mechanistic Insights
Sphingosine-1-phosphate-5 (S1P5) Receptor Agonism and Related Signaling Pathways
Based on the available scientific literature, there is no specific information linking this compound or its direct analogues to agonistic activity at the Sphingosine-1-phosphate-5 (S1P5) receptor.
Structure-Activity Relationship (SAR) Studies in the Context of Biological Efficacy
Impact of Specific Substituent Modifications on Target Binding and Activity
Structure-activity relationship (SAR) studies on benzoic acid derivatives and related compounds provide critical insights into how chemical modifications influence biological activity. The presence and positioning of substituents on the aromatic rings are crucial determinants of efficacy and target binding.
For retinoids based on a diphenylamine (B1679370) skeleton with a benzoic acid part, modifications to the acid group can dramatically alter function, converting a potent agonist into an antagonist or a synergist. sigmaaldrich.com The addition of a methyl group at the meta-position relative to the carboxyl group on the benzoic acid ring was found to confer antagonistic properties. sigmaaldrich.com
In other classes of compounds, the inclusion of halogen atoms like fluorine is a common strategy to enhance binding affinity and biological activity. nih.gov The specific placement of a fluoro group on the phenyl ring can impart unique electronic properties that influence interactions with biological targets. cymitquimica.com For instance, in a series of MDM2 inhibitors, extensive modification of the molecule, including substitutions on the chloro-fluorophenyl moiety, was performed to optimize potency and pharmacokinetic properties, ultimately leading to a clinical candidate. nih.govacs.org These studies highlight that the 2-fluoro and 3-methyl substitutions in this compound are likely key determinants of its specific biological profile, influencing its shape, electronic distribution, and potential interactions with target proteins.
Pharmacophore Elucidation for Rational Design of Enhanced Analogues
The rational design of novel, more potent, and selective analogues of a lead compound, such as this compound, hinges on a thorough understanding of its key structural features responsible for its biological activity. This process, known as pharmacophore elucidation, involves identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are critical for binding to a specific biological target and eliciting a desired pharmacological response. Given the potential anti-inflammatory properties of this compound, this section will focus on the pharmacophore modeling for its potential activity as a Cyclooxygenase (COX) inhibitor, a well-established target for anti-inflammatory drugs.
The core structure of this compound, a biphenyl carboxylic acid derivative, shares similarities with known non-steroidal anti-inflammatory drugs (NSAIDs) that target the COX enzymes. The general pharmacophore model for COX inhibitors often includes key features such as a hydrophobic region, a hydrogen bond donor/acceptor, and an acidic group. The biphenyl scaffold of the lead compound provides a significant hydrophobic core, while the carboxylic acid group can act as a crucial hydrogen bond donor and acceptor, as well as an anionic center at physiological pH, which is a common feature for interaction with the active site of COX enzymes.
Key Pharmacophoric Features for COX Inhibition
Based on the analysis of known COX inhibitors and the structural attributes of this compound, a hypothetical pharmacophore model can be proposed. This model would include:
Two Aromatic Rings (AR): The biphenyl system provides two aromatic rings that can engage in hydrophobic interactions within the active site of the COX enzyme. The relative orientation of these two rings is crucial for optimal binding.
A Hydrogen Bond Acceptor (HBA) and Donor (HBD): The carboxylic acid moiety is a critical feature, capable of forming hydrogen bonds with key amino acid residues in the active site of COX enzymes. For instance, the carboxylate group of many NSAIDs is known to interact with Arg120 and Tyr355 in the COX active site.
An Anionic Center (NEG): At physiological pH, the carboxylic acid will be deprotonated, forming a carboxylate anion. This negative charge is a key feature for electrostatic interactions with positively charged residues in the enzyme's active site.
A Halogen Bond Donor: The fluorine atom at the 2-position of the second phenyl ring can potentially form halogen bonds, a type of non-covalent interaction that has been increasingly recognized for its importance in drug-receptor binding. This fluorine substitution can also influence the electronic properties and conformation of the phenyl ring, thereby affecting its binding affinity.
Rational Design of Enhanced Analogues
The elucidated pharmacophore model serves as a blueprint for the rational design of new analogues with potentially enhanced potency and selectivity. By systematically modifying the structure of this compound based on the identified pharmacophoric features, it is possible to optimize its interaction with the target enzyme.
Table 1: Proposed Modifications for the Rational Design of Enhanced Analogues
| Pharmacophoric Feature | Proposed Modification | Rationale for Enhancement |
| Aromatic Rings | Introduction of different substituents (e.g., electron-donating or electron-withdrawing groups) on either phenyl ring. | To modulate the electronic properties and improve hydrophobic or π-π stacking interactions within the active site. |
| Methyl Group | Replacement with other alkyl groups (e.g., ethyl, propyl) or other hydrophobic moieties. | To probe the size and shape of the hydrophobic pocket and optimize van der Waals interactions. |
| Carboxylic Acid | Bioisosteric replacement with other acidic groups (e.g., tetrazole, hydroxamic acid). | To improve metabolic stability, oral bioavailability, or alter the pKa to optimize interactions with the target. |
| Fluorine Atom | Shifting the position of the fluorine atom or introducing multiple fluorine atoms. | To fine-tune the electronic and conformational properties and explore the potential for stronger halogen bonding. |
| Linker between Rings | Introduction of a flexible or rigid linker between the two phenyl rings. | To optimize the dihedral angle between the rings for a better fit within the binding site. |
For instance, structure-activity relationship (SAR) studies on other series of COX inhibitors have shown that the nature and position of substituents on the aromatic rings can significantly impact both potency and selectivity for COX-1 versus COX-2. nih.gov The introduction of a sulfonamide or a methylsulfonyl group, as seen in selective COX-2 inhibitors (coxibs), could be a strategic modification to impart COX-2 selectivity to the this compound scaffold. nih.govnih.gov This is because the active site of COX-2 has a larger, more accessible side pocket that can accommodate these bulkier groups, a feature not present in the COX-1 isoform. nih.gov
Furthermore, computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) studies can be employed to predict the binding affinity and activity of the designed analogues before their chemical synthesis. This in silico screening approach can prioritize the most promising candidates for synthesis and biological evaluation, thereby streamlining the drug discovery process. The use of machine learning algorithms, such as Random Forest, has also shown promise in developing robust models to predict the inhibitory activity of compounds on COX-2. pharmacophorejournal.com
Potential Research Applications and Future Directions for 4 2 Fluorophenyl 3 Methylbenzoic Acid in Chemical Biology
Development as Biochemical Probes for Target Identification and Validation
The structure of 4-(2-fluorophenyl)-3-methylbenzoic acid makes it an attractive starting point for the development of biochemical probes. The carboxylic acid group can be readily functionalized to attach reporter tags, such as fluorophores or biotin, or to link the molecule to affinity chromatography resins. These modified probes can be used in cellular and cell-free systems to identify and validate novel protein targets.
The fluorine atom on the phenyl ring can enhance binding affinity and selectivity for specific biological targets. By creating a library of probes based on this scaffold, researchers can perform competitive binding assays or chemical proteomics experiments to pull down interacting proteins. Identifying the binding partners of these probes can elucidate their mechanism of action and validate their relevance in specific biological pathways. The inherent physicochemical properties imparted by the fluorine and methyl groups can also improve cell permeability, an essential characteristic for effective in-cell probes. nbinno.comevitachem.com
Design and Optimization of Novel Therapeutic Leads in Preclinical Research
Biphenyl (B1667301) carboxylic acid derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antihypertensive properties. nih.govresearchgate.net The this compound scaffold serves as a valuable starting point for the design of new therapeutic agents. The presence of a fluorine atom is a highly sought-after characteristic in medicinal chemistry, as it can enhance metabolic stability and lipophilicity, leading to improved pharmacokinetic profiles. nbinno.com
For instance, studies on similar biphenyl carboxylic acid derivatives have shown potent anticancer activity. ajgreenchem.com The design of new molecules based on the this compound core could lead to the discovery of potent inhibitors for various therapeutic targets, such as enzymes or receptors involved in cancer progression. For example, extensive structure-activity relationship (SAR) studies on complex molecules incorporating a chloro-fluorophenyl group have led to the discovery of highly potent and efficacious MDM2 inhibitors for cancer treatment. nih.govacs.org
Table 1: Example of In Vitro Anticancer Activity of Biphenyl Carboxylic Acid Derivatives against Human Breast Cancer Cell Lines This table presents data for related compounds to illustrate the therapeutic potential of the biphenyl carboxylic acid scaffold.
| Compound ID | Substituents | MCF-7 IC50 (µM) | MDA-MB-231 IC50 (µM) |
|---|---|---|---|
| 3a | Unsubstituted | 10.14 ± 2.05 | 10.78 ± 2.58 |
| 3j | Benzyloxy | 9.92 ± 0.97 | 9.54 ± 0.85 |
| Tamoxifen | Standard Reference | - | - |
Data sourced from a study on synthesized biphenyl carboxylic acids. ajgreenchem.com
Role in Materials Science for Optoelectronic and Photonic Applications
Beyond its biological applications, the this compound scaffold holds potential in the field of materials science. Aromatic compounds, particularly those containing fluorine, are explored for the development of novel polymers and materials with unique chemical properties. nbinno.com Fluorinated organic molecules are often used in the design of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to their thermal stability and specific electronic characteristics. The biphenyl core of this compound provides a rigid, conjugated system that can be a component of organic semiconductors or liquid crystals. The carboxylic acid and methyl groups offer sites for polymerization or modification to fine-tune the material's properties, such as solubility, processability, and film-forming capabilities. nbinno.com
Advancement of General Synthetic Methodologies Utilizing this Scaffold
This compound is a versatile building block for organic synthesis, enabling the creation of more complex molecular architectures. ossila.com Its structure is well-suited for use in various cross-coupling reactions, which are fundamental in modern synthetic chemistry. The synthesis of the biphenyl core itself typically involves methods like the Suzuki-Miyaura cross-coupling reaction. ajgreenchem.com
Once formed, this scaffold can be used to advance general synthetic methodologies. The carboxylic acid can be converted into a wide range of other functional groups, including esters, amides, or alcohols. nbinno.com The aromatic rings can undergo further electrophilic substitution reactions, allowing for the introduction of additional functionalities. The methyl group can also be functionalized through benzylic reactions like bromination. nbinno.comossila.com The utility of this compound as a precursor in multi-step syntheses makes it a valuable tool for chemists developing novel synthetic pathways for pharmaceuticals and agrochemicals. nbinno.com
Table 2: Common Synthetic Reactions Involving the this compound Scaffold
| Functional Group | Reaction Type | Potential Product |
|---|---|---|
| Carboxylic Acid | Esterification | Methyl or Ethyl Ester |
| Carboxylic Acid | Amidation | Primary or Secondary Amide |
| Aromatic Ring | Suzuki Coupling | Poly-aryl systems |
| Methyl Group | Benzylic Bromination | Bromomethyl derivative |
Exploration of Additional Biological Pathways and Undiscovered Molecular Targets
The structural features of this compound suggest it could interact with a variety of biological targets beyond those already established for similar compounds. evitachem.com The biphenyl structure is a known pharmacophore for various receptors and enzymes. nih.gov Systematic screening of this compound and a library of its derivatives against diverse biological assays could uncover novel activities and molecular targets. For example, related fluorinated compounds and biphenyl derivatives have been investigated for antibacterial activity, suggesting potential new avenues for antibiotic development. researchgate.netnih.govnih.gov High-throughput screening campaigns could reveal unexpected interactions with G-protein coupled receptors (GPCRs), ion channels, or metabolic enzymes, thereby identifying new biological pathways where this chemical scaffold could be therapeutically relevant.
Integration with Artificial Intelligence and Machine Learning for High-Throughput Computational Screening
The integration of computational methods with chemical biology is accelerating drug discovery and materials science. This compound is an ideal candidate for in silico studies. Computational tools can predict its physicochemical properties, such as solubility and membrane permeability. mdpi.com Molecular docking studies can be used to screen large virtual libraries of derivatives against the crystal structures of known protein targets, predicting binding affinities and modes of interaction. nih.gov
Artificial intelligence (AI) and machine learning (ML) algorithms can be trained on existing data from biphenyl carboxylic acids to build predictive models for biological activity or toxicity. nih.gov These models can then perform high-throughput computational screening of virtual compounds based on the this compound scaffold to prioritize the synthesis of candidates with the highest probability of success. This approach significantly reduces the time and cost associated with early-stage preclinical research. ajgreenchem.com
Table 3: Example Computational Data for a Related Compound (4-(3-Fluorophenyl)-3-methylbenzoic acid)
| Parameter | Value | Description |
|---|---|---|
| TPSA | 37.3 | Topological Polar Surface Area |
| LogP | 3.49932 | Partition coefficient (octanol/water) |
| H_Acceptors | 1 | Number of Hydrogen Bond Acceptors |
| H_Donors | 1 | Number of Hydrogen Bond Donors |
| Rotatable_Bonds | 2 | Number of Rotatable Bonds |
Data sourced from ChemScene for a structural isomer, illustrating the types of parameters used in computational screening. chemscene.com
Q & A
Q. What are the optimal synthetic routes for 4-(2-fluorophenyl)-3-methylbenzoic acid, and how can reaction yields be maximized?
Methodological Answer: The synthesis typically involves Suzuki-Miyaura coupling or Friedel-Crafts acylation. For Suzuki coupling, use 3-methylbenzoic acid derivatives (e.g., boronic esters) and 2-fluorophenyl halides with Pd catalysts (e.g., Pd(PPh₃)₄) in a 1:1.2 molar ratio. Solvent selection (toluene/ethanol, 3:1) and base (Na₂CO₃) are critical for yield optimization (>75%) . For Friedel-Crafts, AlCl₃ as a catalyst in dichloromethane at 0–5°C minimizes side reactions. Monitor reaction progress via TLC (hexane:EtOAc 4:1) .
Q. How can the purity of synthesized this compound be validated?
Methodological Answer: Use a combination of HPLC (C18 column, acetonitrile/0.1% formic acid gradient) and melting point analysis (mp 169–171°C, consistent with fluorinated benzoic acids ). Confirm purity (>98%) via ¹H NMR (DMSO-d₆): expect aromatic proton splitting patterns (δ 7.2–8.1 ppm) and absence of unreacted halide peaks .
Advanced Research Questions
Q. What spectroscopic techniques resolve contradictions in structural assignments for fluorophenyl-substituted benzoic acids?
Methodological Answer: Discrepancies in aromatic proton assignments arise due to steric and electronic effects. Use 2D NMR (COSY, HSQC) to correlate adjacent protons and NOESY to confirm spatial proximity of the fluorine and methyl groups. Compare experimental ¹⁹F NMR shifts (e.g., δ -110 to -115 ppm for ortho-fluorine) with DFT-calculated values (B3LYP/6-311+G(d,p)) to validate geometry .
Q. How does the fluorophenyl group influence the compound’s reactivity in nucleophilic aromatic substitution (NAS)?
Methodological Answer: The electron-withdrawing fluorine meta to the methyl group activates the ring for NAS. Conduct kinetic studies using NaN₃ in DMF at 80°C. Monitor substitution rates via LC-MS: the 2-fluorophenyl derivative reacts 3× faster than non-fluorinated analogs. Computational modeling (M06-2X/def2-TZVP) shows enhanced partial positive charge at the para position relative to fluorine .
Q. What strategies mitigate competing side reactions during carboxyl group functionalization?
Methodological Answer: Protect the carboxylic acid as a methyl ester (via SOCl₂/MeOH) before introducing reactive groups (e.g., amides). Deprotect with LiOH (THF/H₂O, 0°C) post-functionalization. For direct coupling (e.g., peptide synthesis), use EDCI/HOBt in DMF to minimize racemization. Yields improve from 50% to 85% with optimized stoichiometry (1:1.5:2.5, substrate:EDCI:HOBt) .
Experimental Design & Data Analysis
Q. How to design a stability study for this compound under physiological conditions?
Methodological Answer: Incubate the compound in PBS (pH 7.4) and human liver microsomes (HLMs) at 37°C. Sample at 0, 1, 4, 8, 24h. Analyze degradation via UPLC-QTOF: track parent ion ([M-H]⁻ m/z 243.07) and metabolites. Hydrolysis at the methyl group is the primary degradation pathway (t₁/₂ = 6.2h in HLMs). Use Michaelis-Menten kinetics to model metabolic stability .
Q. How to address discrepancies in biological activity data across cell lines?
Methodological Answer: Variability often stems from differential expression of target enzymes (e.g., COX-2). Perform Western blotting to quantify enzyme levels in each cell line. Pair with dose-response assays (IC₅₀ values) and molecular docking (AutoDock Vina) to correlate activity with binding affinity. Normalize data using cell viability controls (MTT assay) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
